4-(2-Oxocyclobutyl)azetidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-oxocyclobutyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-2-1-4(6)5-3-7(10)8-5/h4-5H,1-3H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWYFVJONSIWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 4 2 Oxocyclobutyl Azetidin 2 One and Its Structural Analogues
Methodologies for Azetidinone Ring Construction: A Focus on Cyclobutyl-Containing Precursors
The formation of the strained four-membered azetidinone ring requires robust and high-yielding chemical transformations. For precursors containing a cyclobutyl group, the primary strategies involve cycloaddition reactions and intramolecular cyclizations.
Staudinger Cycloaddition Variants for β-Lactam Formation
First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) and an imine remains a cornerstone for β-lactam synthesis. wikipedia.orgnih.govwikipedia.org This reaction is highly versatile for creating a wide array of substituted azetidinones. nih.gov In the synthesis of 4-(2-oxocyclobutyl)azetidin-2-one, the key components would be a suitable ketene and an imine derived from a cyclobutane (B1203170) precursor.
The most widely accepted mechanism involves a two-step process: a nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate, which then undergoes a conrotatory ring closure to yield the β-lactam. nih.govwikipedia.org Ketenes are often generated in situ from acyl chlorides using a tertiary amine base. mdpi.com The reaction conditions, including solvent polarity, can influence the stereochemical outcome. Non-polar solvents often favor the formation of cis-β-lactams, while polar solvents can promote isomerization of the zwitterionic intermediate, leading to the more thermodynamically stable trans-product. nih.gov
| Feature | Description |
| Reactants | A ketene (often generated in situ from an acid chloride) and an imine (derived from a cyclobutane precursor). |
| Mechanism | A [2+2] cycloaddition proceeding through a zwitterionic intermediate. nih.govwikipedia.org |
| Key Advantage | High convergence and adaptability to a wide range of substituents. nih.gov |
| Stereocontrol | Influenced by solvent, temperature, and the electronic properties of substituents on both the ketene and imine. nih.govorganic-chemistry.org |
Alternative [2+2] Cycloaddition Pathways for Azetidinone Synthesis
One such alternative is the reaction between an alkene and an isocyanate, a transformation known as the aza Paternò–Büchi reaction, which can be promoted photochemically or with visible light photocatalysis to yield azetidines. tandfonline.comchemrxiv.org Another approach involves the condensation of an ester enolate with an imine, a method first described by Gilman and Speeter using a Reformatsky reagent. illinois.edu This reaction proceeds through the addition of the enolate to the imine, followed by an intramolecular ring closure. illinois.edu These alternative cycloadditions expand the synthetic chemist's toolkit for accessing complex β-lactam structures.
Ring-Closing Reactions of β-Amino Acid Derivatives
An alternative to cycloaddition strategies is the intramolecular cyclization of β-amino acid derivatives. This approach involves first constructing the linear β-amino acid backbone and then inducing ring closure to form the azetidinone. For the synthesis of this compound, this would require a β-amino acid with a cyclobutyl ketone substituent at the appropriate position.
The cyclization is typically an amide bond formation, often facilitated by coupling agents such as carbodiimides or by converting the carboxylic acid into a more reactive derivative. The Mitsunobu reaction, for instance, can be employed for the ring closure of N-hydroxybutanamides to yield β-lactams. nih.gov A significant advantage of this strategy is that the stereochemistry of the final product can be predetermined by the stereocenters present in the starting β-amino acid precursor. researchgate.net
Stereocontrolled Synthesis of this compound
The biological activity and physical properties of this compound are intrinsically linked to its stereochemistry. Therefore, controlling the formation of its stereocenters is a critical aspect of its synthesis.
Diastereoselective Approaches to the 4-Substituted Azetidinone
Diastereoselectivity in β-lactam synthesis refers to the preferential formation of one diastereomer over another. In the context of the Staudinger cycloaddition, the relative stereochemistry (cis or trans) at the C3 and C4 positions of the azetidinone ring is determined during the ring-closing step. organic-chemistry.org
The stereochemical outcome is a result of the competition between direct ring closure of the initial zwitterionic intermediate and its isomerization before cyclization. organic-chemistry.org This balance can be influenced by several factors:
Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the cis-isomer. Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents favor the trans-isomer. organic-chemistry.org
Reaction Conditions: As mentioned, solvent polarity plays a crucial role, with non-polar solvents generally favoring cis-products and polar solvents favoring trans-products. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine can effectively direct the cycloaddition to produce a specific diastereomer. The auxiliary can then be removed in a subsequent step.
Enantioselective Methodologies for Chiral Cyclobutyl-Azetidinone Scaffolds
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is crucial for pharmaceutical applications where often only one enantiomer exhibits the desired biological activity. Several strategies exist to achieve enantiocontrol in the synthesis of chiral azetidinones.
Catalytic Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. Chiral N-heterocyclic carbenes and planar-chiral nucleophiles have been developed as effective catalysts for the enantioselective Staudinger reaction. organic-chemistry.org Similarly, chiral bases, such as cinchona alkaloids, can catalyze the enantioselective transformation of azetidinone precursors. nih.gov
Substrate Control: This method utilizes a chiral starting material, where the inherent chirality of the substrate directs the stereochemical outcome of the reaction. For the synthesis of an enantiopure cyclobutyl-azetidinone, one could start with an enantiomerically pure cyclobutyl-containing imine or a β-amino acid. researchgate.net
Chemoenzymatic Strategies: The use of enzymes for stereoselective transformations is a powerful tool. Engineered enzymes can catalyze reactions with high diastereo- and enantioselectivity, offering a green and efficient route to chiral building blocks which can then be converted into the desired final products. rochester.edu
| Strategy | Description | Key Features |
| Diastereoselective | Controls the relative configuration of stereocenters, leading to the formation of specific diastereomers (cis/trans). | Often relies on substrate control, reaction conditions (e.g., solvent polarity), or the use of removable chiral auxiliaries. nih.govorganic-chemistry.org |
| Enantioselective | Controls the absolute configuration, producing a single enantiomer of a chiral product. | Employs chiral catalysts (e.g., chiral bases, N-heterocyclic carbenes), chiral starting materials, or enzymatic transformations. organic-chemistry.orgnih.govrochester.edu |
Strategic Incorporation and Functionalization of the Cyclobutyl Moiety
The construction of the this compound scaffold requires sophisticated strategies for both the introduction of the four-membered carbocycle and its subsequent chemical modification. The unique strain and conformational properties of the cyclobutane ring present distinct challenges and opportunities in synthesis.
Transition Metal-Catalyzed Coupling Reactions for Cyclobutyl Appendages
The formation of a carbon-carbon bond between the azetidin-2-one (B1220530) core and a cyclobutyl moiety is efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods have become indispensable tools in modern organic synthesis for creating C-C bonds with high efficiency and selectivity. nih.govnih.gov The primary strategies involve the coupling of a cyclobutyl-containing organometallic reagent with an electrophilic azetidin-2-one precursor, or vice-versa.
Key to these transformations is the use of catalysts based on palladium, nickel, or copper, which can facilitate the coupling of various cyclobutyl derivatives. nih.govresearchgate.net For instance, cyclobutylboronic acids or their esters can be coupled with 4-halo- or 4-triflyloxy-azetidin-2-ones via Suzuki-Miyaura reactions. Similarly, cyclobutylzinc reagents can be utilized in Negishi couplings. These reactions are valued for their tolerance of a wide range of functional groups, allowing for their application in complex molecule synthesis. The choice of catalyst, ligands, and reaction conditions is critical to achieving high yields and preventing side reactions such as β-hydride elimination, which can be a competing pathway with strained cyclic systems.
Table 1: Examples of Transition Metal-Catalyzed Reactions for Cyclobutyl Moiety Incorporation This table is illustrative and based on general principles of cross-coupling reactions applied to cyclobutane synthesis.
| Coupling Reaction | Cyclobutyl Reagent | Azetidinone Partner | Catalyst System (Example) | Description |
| Suzuki-Miyaura | Cyclobutylboronic acid | 4-Iodoazetidin-2-one | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | A robust and widely used method for C-C bond formation, known for its functional group tolerance. |
| Negishi | Cyclobutylzinc chloride | 4-Bromoazetidin-2-one | Pd(dppf)Cl₂ | Offers high reactivity and is often used when other methods fail, though requires moisture/air-free conditions. |
| Stille | Cyclobutyltributylstannane | 4-Triflyloxyazetidin-2-one | PdCl₂(MeCN)₂ | Effective coupling method, but the toxicity of organotin reagents is a significant drawback. |
| Hiyama | Cyclobutyltrimethoxysilane | 4-Iodoazetidin-2-one | Pd(OAc)₂, Ligand, F⁻ source | A fluoride-activated coupling that serves as a less toxic alternative to Stille coupling. organic-chemistry.org |
Chemo- and Regioselective Functionalization of the Cyclobutyl Ketone
Once the this compound core is assembled, the selective functionalization of the cyclobutyl ketone is crucial for generating structural diversity and accessing advanced analogues. The ketone moiety serves as a versatile handle for a variety of chemical transformations.
A notable strategy for achieving stereospecific functionalization at the C3-position (γ-position relative to the carbonyl) of the cyclobutyl ring involves a sequential Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage. bohrium.comnih.gov This process begins with the photochemical Norrish-Yang reaction of a cyclobutyl aryl ketone, which generates a strained bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This intermediate then undergoes a ligand-enabled, palladium-catalyzed ring-opening and functionalization, allowing for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups. nih.gov This sequence demonstrates exceptional control over regioselectivity and stereoselectivity, yielding cis-1,3-difunctionalized cyclobutanes. bohrium.comresearchgate.net
Beyond this advanced C-H functionalization approach, the ketone itself is amenable to a range of standard carbonyl chemistry transformations. These reactions must be chemo- and regioselective to avoid interfering with the sensitive β-lactam ring.
Table 2: Chemo- and Regioselective Functionalization Reactions of the Cyclobutyl Ketone This table is based on reported functionalizations of cyclobutyl ketones.
| Reaction Type | Reagents & Conditions | Resulting Functional Group | Key Features | Reference |
| Norrish-Yang/Pd-Catalysis | 1. UV light (e.g., 365 nm) 2. Pd(OAc)₂, Ligand, Ag₂O | γ-Arylated, Alkenylated, or Alkynylated Ketone | Stereospecific synthesis of cis-1,3-disubstituted cyclobutanes. | bohrium.comnih.gov |
| Knoevenagel Condensation | Malononitrile, Base (e.g., piperidine) | α,β-Unsaturated Nitrile | Forms a C=C bond at the ketone position for further elaboration. | nih.gov |
| Beckmann Rearrangement | Hydroxylamine, Acid catalyst | Ring-Expanded Lactam or Anilide | Selective cleavage of the cyclobutyl-acyl bond can yield a cyclobutane carboxylic anilide. | nih.gov |
| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | Ester (Lactone) | Regioselective cleavage of the aryl-acyl bond can form an acyl cyclobutanol. | nih.gov |
| Reduction | NaBH₄ or other reducing agents | Secondary Alcohol | Selective reduction of the ketone to a hydroxyl group. | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of pharmacologically relevant molecules like this compound is of growing importance. youtube.com The goal is to design processes that are more environmentally benign, safer, and more efficient. nih.gov
Several of the twelve principles of green chemistry are particularly relevant to the synthesis of this target compound.
Catalysis: The use of transition metal catalysts (Principle #9) for appending the cyclobutyl ring is inherently greener than stoichiometric methods. youtube.com Catalytic processes reduce waste by using small amounts of a substance to perform a large number of transformations. The development of highly efficient and recyclable catalysts is a key area of research. rsc.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product (Principle #2). youtube.com Cycloaddition reactions, such as the Staudinger ketene-imine cycloaddition for forming the β-lactam ring, are excellent examples of atom-economical reactions. nih.gov
Reduce Derivatives: Minimizing or avoiding the use of protecting groups (Principle #8) simplifies synthetic routes, reduces the number of steps, and decreases waste generation. nih.gov Developing chemo- and regioselective reactions that can operate on multifunctional molecules without the need for protection/deprotection steps is a primary goal.
Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Green chemistry encourages the use of safer solvents like water or ethanol, or even solvent-free conditions where possible (Principle #5). rsc.org For example, performing cyclocondensations in an aqueous medium under microwave irradiation represents a greener alternative to traditional methods using volatile organic solvents. organic-chemistry.org
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible (Principle #6). The use of alternative energy sources like microwave or photochemical activation can often reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.orgnih.gov The Norrish-Yang reaction, which utilizes visible light, is an example of harnessing an alternative energy source. researchgate.net
Table 3: Application of Green Chemistry Principles to the Synthesis
| Green Chemistry Principle | Synthetic Application Example | Environmental/Efficiency Benefit |
| 9. Catalysis | Transition metal-catalyzed cross-couplings; Use of biocatalysts (enzymes). | Reduces waste compared to stoichiometric reagents; high selectivity. youtube.com |
| 2. Atom Economy | [2+2] cycloadditions (e.g., Staudinger reaction) to form the azetidinone ring. | Maximizes incorporation of starting materials into the product. |
| 8. Reduce Derivatives | One-pot domino or tandem reactions that avoid intermediate isolation and protection. rsc.org | Fewer steps, less solvent and reagent waste, increased overall yield. |
| 5. Safer Solvents | Use of water, ethanol, or supercritical CO₂ as reaction media. | Reduced toxicity, flammability, and environmental pollution. nih.gov |
| 7. Use of Renewable Feedstocks | Deriving starting materials from biomass rather than petrochemical sources. | Reduces reliance on fossil fuels and promotes sustainability. youtube.com |
Chemical Reactivity and Derivatization of 4 2 Oxocyclobutyl Azetidin 2 One
Selective Ring-Opening Pathways of the Azetidinone Nucleus
The azetidinone, or β-lactam, ring is the cornerstone of a major class of antibiotics, and its reactivity is dominated by the significant ring strain inherent in the four-membered cyclic amide. wikipedia.orgyoutube.com This strain reduces the resonance stabilization typically found in acyclic amides, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. wikipedia.org
The most characteristic reaction of the β-lactam nucleus is its cleavage by nucleophiles. This process, which alleviates the ring strain, is the basis of the mechanism of action for penicillin and cephalosporin (B10832234) antibiotics. youtube.com In the case of 4-(2-Oxocyclobutyl)azetidin-2-one, the N1-C2 amide bond is the expected site of cleavage.
A wide array of nucleophiles can initiate this ring-opening. Under basic conditions, hydroxide (B78521) ions would lead to hydrolysis, opening the ring to form the corresponding β-amino acid, 4-amino-3-(2-oxocyclobutyl)butanoic acid. Similarly, alkoxides would yield the corresponding ester, and amines would produce an amide. These reactions proceed via a tetrahedral intermediate, followed by the collapse of this intermediate and cleavage of the C-N bond. osti.govnih.gov The protonation of the nitrogen atom is a key step in completing the ring-opening process. osti.gov
Table 1: Predicted Nucleophilic Ring-Opening Reactions of the Azetidinone Moiety
| Nucleophile (Reagent) | Product Class | Predicted Product Structure |
| Hydroxide (e.g., NaOH) | β-Amino Acid | |
| Alkoxide (e.g., NaOMe) | β-Amino Ester | |
| Amine (e.g., R-NH₂) | β-Amino Amide |
The ring-opening of the β-lactam provides a direct pathway to highly functionalized linear molecules. The resulting β-amino acids or their derivatives are valuable building blocks in organic synthesis.
Furthermore, β-lactams can serve as precursors in the synthesis of macrocycles. Methodologies exist where a bifunctional reagent is used to open the lactam ring and subsequently cyclize with another part of the molecule. For instance, a precursor with a terminal alkene could undergo ring-opening and then a ring-closing metathesis (RCM) reaction to form a large ring. mdpi.comthieme-connect.com The synthesis of macrocyclic bis-β-lactams has also been reported, demonstrating the utility of the β-lactam motif in constructing complex, large-ring architectures. nih.govnih.gov
Reactivity Profile of the 2-Oxocyclobutyl Moiety
The 2-oxocyclobutyl group possesses reactivity characteristic of both a ketone and a strained four-membered ring. Its reactions can be broadly categorized into those involving the carbonyl group and those driven by the release of the inherent cyclobutane (B1203170) ring strain, which is approximately 26.3 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com
The ketone functionality is expected to undergo a standard set of nucleophilic addition reactions. These transformations, if performed under chemoselective conditions, would leave the β-lactam ring intact.
Reduction: The ketone can be reduced to the corresponding secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 4-(2-hydroxycyclobutyl)azetidin-2-one. youtube.com
Nucleophilic Addition: Organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) would add to the carbonyl, creating a tertiary alcohol.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) would form the corresponding cyanohydrin, a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide (a Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, yielding an alkylidene-substituted cyclobutane.
Table 2: Predicted Reactions of the 2-Oxocyclobutyl Ketone
| Reaction Type | Reagent | Product Class | Predicted Product Structure |
| Reduction | NaBH₄, MeOH | Secondary Alcohol | |
| Grignard Addition | CH₃MgBr, then H₃O⁺ | Tertiary Alcohol | |
| Wittig Reaction | Ph₃P=CH₂ | Alkene |
The significant strain energy of the cyclobutane ring provides a thermodynamic driving force for ring-opening or ring-expansion reactions. nih.govresearchgate.netpharmaguideline.com These transformations often proceed under thermal, photochemical, or catalytic conditions.
Ring Expansion: A classic reaction of cyclobutanones is the Baeyer-Villiger oxidation, where a peroxy acid would insert an oxygen atom adjacent to the carbonyl, expanding the four-membered ring to a five-membered lactone (a valerolactone derivative). Another route for expansion involves reaction with diazomethane (B1218177), which can insert a methylene (B1212753) group to form a cyclopentanone (B42830). acs.org More advanced methods using organometallic reagents have also been developed for the controlled ring expansion of cyclobutanones to cyclopentanones. acs.orgugent.be
Ring Opening: Under certain conditions, such as hydrogenation at elevated temperatures with a nickel catalyst, the cyclobutane ring can be opened to form a linear alkyl chain. pharmaguideline.com
Chemoselective Modifications and Functional Group Interconversions on the Hybrid System
The primary challenge in the derivatization of this compound is achieving selectivity between the two reactive rings. The choice of reagents and reaction conditions is critical to modify one functional group while leaving the other untouched.
For example, to selectively reduce the ketone without opening the β-lactam, a mild reducing agent is necessary. Sodium borohydride (NaBH₄) is known to reduce ketones and aldehydes but is generally unreactive towards amides (and by extension, the relatively stable β-lactam). youtube.com In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the β-lactam amide bond.
Conversely, conditions for β-lactam hydrolysis could be chosen to minimize reactions at the ketone. For instance, enzymatic hydrolysis using a specific β-lactamase could provide exquisite selectivity for the lactam ring. nih.gov Acid- or base-catalyzed hydrolysis of the lactam would need to be carefully controlled, as these conditions could also promote side reactions at the ketone, such as enolization or aldol-type condensations.
The development of metal-free, chemoselective reduction methods for α-keto amides using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) with hydrosilanes showcases strategies that could potentially be adapted for the selective reduction of the ketone in the presence of the lactam. rsc.org Such reagent-controlled chemoselectivity is key to unlocking the synthetic potential of this bicyclic system. researchgate.net
Mechanistic Studies of Key Transformations
The chemical reactivity of this compound is characterized by the interplay of the strained β-lactam ring and the appended cyclobutanone (B123998) moiety. Mechanistic studies of its key transformations, including oxidation, reduction, and ring expansion, provide valuable insights into the underlying principles governing its derivatization.
Baeyer-Villiger Oxidation: A Regioselective Transformation
The Baeyer-Villiger oxidation of the cyclobutanone ring in 4-acyl-azetidin-2-one derivatives represents a key transformation for the introduction of an oxygen atom into the carbocyclic ring, leading to the formation of a lactone. This reaction is highly regioselective, with the migratory aptitude of the groups attached to the carbonyl carbon dictating the point of oxygen insertion. organic-chemistry.orgyoutube.comnih.gov
The generally accepted mechanism for the Baeyer-Villiger oxidation involves several key steps. organic-chemistry.orgyoutube.com Initially, the peroxyacid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the peroxyacid on the carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate. The rate-determining step is the concerted migration of one of the adjacent carbon groups to the oxygen of the peroxide, coupled with the departure of a carboxylic acid. Finally, deprotonation of the resulting oxocarbenium ion yields the final lactone product. youtube.com
In the context of 4-acyl-azetidin-2-ones, a study on the regioselective Baeyer-Villiger oxidation provided significant mechanistic insights. The research focused on N-deprotected 4-carbonyl-2-azetidinones with various substituents on the carbonyl group. The transformation of these substituents via Baeyer-Villiger oxidation was investigated to produce the corresponding acetoxyazetidinone, a precursor for carbapenems. nih.gov
The study revealed that the electronic nature of the substituent at the C-4 carbonyl group plays a crucial role in directing the regioselectivity of the oxidation. It was found that among several alkyl and aryl substituents tested (R = H, Ph, t-Bu, i-Pr, c-Pr), the cyclopropyl (B3062369) group was unique in its ability to satisfy both the steric demands of a preceding cyclization step and the electronic requirements for the desired regioselective oxidative rearrangement. nih.gov This highlights the delicate balance of steric and electronic factors that govern the outcome of this transformation.
Table 1: Regioselectivity in the Baeyer-Villiger Oxidation of 4-Acyl-Azetidin-2-ones
| Substituent (R) at C-4 Carbonyl | Migratory Aptitude | Observed Regioisomer | Reference |
|---|---|---|---|
| tert-Alkyl | High | Major | organic-chemistry.org |
| Cyclohexyl | High | Major | organic-chemistry.org |
| sec-Alkyl | Moderate | Mixture | organic-chemistry.org |
| Phenyl | Moderate | Mixture | organic-chemistry.org |
| prim-Alkyl | Low | Minor | organic-chemistry.org |
| Methyl | Low | Minor | organic-chemistry.org |
| Cyclopropyl | Electronically Favorable | Desired Regioisomer | nih.gov |
Reductive Amination: Formation of Novel Amine Derivatives
Reductive amination of the cyclobutanone moiety offers a direct route to introduce nitrogen-containing substituents, leading to the synthesis of novel amine derivatives of this compound. This transformation typically proceeds in two steps: the formation of an imine or enamine intermediate followed by its reduction. masterorganicchemistry.com
The initial step involves the reaction of the ketone with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to yield an imine (from a primary amine) or an enamine (from a secondary amine). The subsequent reduction of this C=N double bond is typically achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov The choice of reducing agent can be critical for selectivity, especially in the presence of other reducible functional groups. For instance, NaBH₃CN is known to be selective for the reduction of imines in the presence of ketones. masterorganicchemistry.com
The stereochemical outcome of the reduction is a key aspect of this transformation. The approach of the hydride reagent to the imine or enamine intermediate can be influenced by the steric bulk of the substituents on both the cyclobutane ring and the nitrogen atom. This can lead to the diastereoselective formation of one stereoisomer over the other. While specific data on this compound is not extensively documented, studies on the reductive amination of other cyclic ketones provide a framework for predicting the stereochemical course of the reaction. nih.govnih.gov The facial selectivity of the reduction is often governed by minimizing steric interactions during the hydride delivery.
Ring Expansion with Diazomethane: Access to Larger Carbocycles
The reaction of the cyclobutanone in this compound with diazomethane provides a method for a one-carbon ring expansion, yielding a 4-(2-oxocyclopentyl)azetidin-2-one (B1365201) derivative. This reaction, a specific example of the Büchner–Curtius–Schlotterbeck reaction, proceeds through a well-established mechanistic pathway. wikipedia.org
The mechanism initiates with the nucleophilic attack of diazomethane on the carbonyl carbon of the cyclobutanone, forming a tetrahedral intermediate. This is followed by the loss of nitrogen gas (N₂) and a 1,2-alkyl shift. wikipedia.org In the case of an unsymmetrical ketone, the regioselectivity of the ring expansion is determined by the migratory aptitude of the two α-carbon atoms. Generally, the more substituted carbon atom preferentially migrates.
For this compound, the migration of the carbon atom of the cyclobutane ring attached to the azetidinone moiety versus the other α-carbon would lead to two different cyclopentanone regioisomers. The migratory preference would be influenced by both steric and electronic factors, including the strain of the four-membered ring and the electronic nature of the β-lactam substituent. The stereochemistry at the bridgehead carbon is typically retained during the migration step.
Structure Function Relationships and Molecular Design Principles for 4 2 Oxocyclobutyl Azetidin 2 One Scaffolds
Conformational Dynamics of the Azetidinone and Cyclobutyl Rings
The azetidinone ring itself is not perfectly planar. The nitrogen atom of the β-lactam can deviate from the plane defined by the other three atoms, a phenomenon described by the Woodward parameter 'h'. This pyramidalization is crucial for the reactivity of β-lactam antibiotics, as it decreases amide resonance and increases the susceptibility of the carbonyl group to nucleophilic attack. nih.gov In the context of the 4-(2-oxocyclobutyl)azetidin-2-one scaffold, the fusion to the cyclobutane (B1203170) ring will influence this pyramidalization and, consequently, its chemical and biological properties.
The cyclobutane ring is known for its puckered conformation, which relieves some of its internal strain. This puckering can exist in different states, and the energy barrier between these conformations is relatively low. The specific pucker of the cyclobutyl ring will directly impact the orientation of the substituents attached to it, including the fused azetidinone ring. The interplay between the puckering of the cyclobutyl ring and the geometry of the azetidinone ring results in a complex conformational landscape that can be explored through computational methods. nih.gov
Influence of Molecular Architecture on Intermolecular Interactions
The specific three-dimensional arrangement of the this compound scaffold dictates how it interacts with other molecules, a fundamental aspect of its biological function. iucr.org These interactions are primarily governed by hydrogen bonding capabilities and steric effects, which are in turn influenced by the rigidity and orientation of the cyclobutyl substituent.
Hydrogen Bonding Networks and Steric Effects
The this compound scaffold possesses key functional groups capable of participating in hydrogen bonding. The amide proton (N-H) and the carbonyl oxygen of the azetidinone ring are potent hydrogen bond donors and acceptors, respectively. iucr.org The carbonyl group of the cyclobutanone (B123998) moiety provides an additional hydrogen bond acceptor site. The spatial arrangement of these groups, dictated by the fused ring system, determines the directionality and strength of the hydrogen bonds that can be formed with biological targets like enzymes or receptors. iucr.orgiucr.org
Role of the Cyclobutyl Substituent in Scaffold Rigidity and Orientation
The cyclobutyl ring is not merely a passive component; it actively contributes to the rigidity and conformational preferences of the entire scaffold. nih.gov The inherent strain of the four-membered ring restricts bond rotation, leading to a more defined three-dimensional structure compared to more flexible acyclic or larger ring systems. rsc.orgacs.org This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. nih.gov
Computational Chemistry Approaches to Understanding Structure-Function
Computational chemistry provides powerful tools to investigate the structure-function relationships of the this compound scaffold at an atomic level of detail. These methods allow for the exploration of properties that are often difficult or impossible to measure experimentally.
Quantum Chemical Calculations for Electronic Structure and Strain Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure and inherent strain of the this compound system. researchgate.net These calculations can provide insights into:
Ring Strain: Quantifying the strain energy of both the azetidinone and cyclobutane rings, and how this strain is distributed throughout the bicyclic system. Higher strain in the β-lactam ring generally correlates with increased reactivity. rsc.orgnih.gov
Electronic Properties: Determining properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These are crucial for predicting the molecule's reactivity and its ability to participate in charge-transfer interactions. researchgate.net
Atomic Charges and Electrostatic Potential: Mapping the distribution of electron density across the molecule to identify regions that are electron-rich or electron-poor. This information is vital for understanding and predicting non-covalent interactions, particularly hydrogen bonding.
Below is a table summarizing the types of data that can be obtained from quantum chemical calculations for this scaffold.
| Calculated Property | Significance for this compound |
| Strain Energy | Indicates the reactivity of the β-lactam ring. |
| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. |
| Mulliken Atomic Charges | Predicts sites for nucleophilic and electrophilic attack. |
| Electrostatic Potential Map | Visualizes regions for hydrogen bonding and other non-covalent interactions. |
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide detailed information about static structures, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. hilarispublisher.com By simulating the movements of all atoms in the system, MD can reveal the accessible conformations of the this compound scaffold and the transitions between them. nih.govmdpi.com
Key insights from MD simulations include:
Conformational Ensembles: Generating a collection of low-energy conformations to understand the molecule's flexibility and preferred shapes. hilarispublisher.commdpi.com
Dynamic Hydrogen Bonding: Observing the formation and breaking of hydrogen bonds with surrounding solvent molecules or a binding partner over time. nih.gov
Free Energy Landscapes: Mapping the relative stability of different conformational states and the energy barriers for interconversion. hilarispublisher.com
This dynamic information is crucial for a comprehensive understanding of how the this compound scaffold interacts with its biological environment. rsc.org
Ligand-Target Interaction Modeling (General Theoretical Framework)
Ligand-target interaction modeling is a cornerstone of computational drug discovery, providing a theoretical framework to understand and predict the binding of a small molecule (ligand) to its biological target, typically a protein. This process is fundamental for designing novel therapeutic agents, including those based on the this compound scaffold. The core principle involves simulating the physical and chemical interactions that govern the formation of a stable ligand-target complex.
A primary technique within this framework is molecular docking . rjptonline.orgrjptonline.org Docking algorithms explore the conformational space of a ligand within the active site of a target protein, aiming to predict the preferred binding orientation and affinity. rjptonline.orgrjptonline.org The process evaluates various potential poses of the ligand and scores them based on a scoring function that approximates the binding free energy. These scoring functions typically account for forces such as van der Waals interactions, electrostatic interactions, and hydrogen bonding. rjptonline.orgrjptonline.org Successful docking can elucidate the binding mode of a ligand, highlighting key amino acid residues involved in the interaction. rjptonline.orgproquest.com For instance, studies on azetidin-2-one (B1220530) derivatives have used docking to predict their binding to enzymes like monoamine oxidase-A (MAO-A) and various protein kinases, identifying critical hydrogen bonds and hydrophobic interactions that stabilize the complex. rjptonline.orgproquest.comproquest.com
For systems involving covalent interactions, such as the acylation of bacterial enzymes by β-lactam antibiotics, more sophisticated methods are required. acs.org Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a powerful approach by treating the chemically reactive part of the system (e.g., the β-lactam ring and the active site serine) with high-level quantum mechanics, while the rest of the protein and solvent are described by more computationally efficient molecular mechanics. acs.orgnih.gov This dual approach allows for the detailed study of reaction mechanisms, including the identification of transition states and the calculation of activation barriers. acs.org
Computational studies on β-lactam molecules have revealed that the reactivity of the four-membered azetidinone ring is linked to its ring strain. acs.org The acylation process, where the hydroxyl group of a serine residue in the active site of a penicillin-binding protein (PBP) attacks the carbonyl carbon of the β-lactam ring, is a key mechanism of action. acs.org QM/MM calculations have shown that this acylation can proceed through multiple transition states. acs.org Understanding these detailed molecular mechanisms is crucial for designing new antibiotics that can overcome resistance. acs.orgmdpi.com
The insights gained from ligand-target interaction modeling are pivotal for structure-based drug design. By visualizing the binding pose and the key interactions, medicinal chemists can rationally modify a lead compound, such as a this compound derivative, to enhance its binding affinity, selectivity, and ultimately, its biological activity.
Pharmacophore Modeling and Virtual Screening Applications (Academic Context)
In the academic pursuit of novel bioactive compounds, pharmacophore modeling and virtual screening serve as powerful computational strategies to efficiently explore vast chemical libraries. nih.govpeerj.com A pharmacophore represents the three-dimensional arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.govpeerj.com
The process typically begins with the generation of a pharmacophore model. This can be ligand-based , derived from a set of known active molecules, or structure-based , where the model is generated from the known 3D structure of the ligand-target complex. nih.govmedsci.org Structure-based models have the advantage of incorporating information about the target's binding site. medsci.org
Once a pharmacophore model is developed and validated, it is used as a 3D query in a virtual screening campaign. nih.govnih.gov This involves searching large databases of chemical compounds, such as the ZINC database which contains millions of purchasable compounds, to identify molecules that match the pharmacophore features. nih.gov This process rapidly filters down a large library to a smaller, more manageable set of "hits" that are more likely to be active. nih.gov
The hit compounds from the initial screening are then typically subjected to further filtering and analysis. nih.govnih.gov This often includes:
Molecular Docking: To predict the binding mode and estimate the binding affinity of the hit compounds to the target protein. nih.gov
ADMET Analysis: To computationally evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds, assessing their drug-likeness. medsci.orgresearchgate.net
In an academic context, these computational approaches have been widely applied to discover novel azetidin-2-one derivatives with diverse therapeutic potential. For example, researchers have designed and synthesized new azetidin-2-one derivatives as potential anticancer, antidepressant, and antimicrobial agents based on initial virtual screening hits. proquest.comproquest.comjocpr.comnih.gov Studies have targeted a range of proteins, including protein kinases, monoamine oxidase-A (MAO-A), and various microbial enzymes. rjptonline.orgproquest.comproquest.comresearchgate.net The identified hits from virtual screening provide a starting point for chemical synthesis and subsequent biological evaluation to validate the computational predictions. proquest.comacgpubs.org This iterative cycle of computational design, synthesis, and testing is a hallmark of modern academic drug discovery research. nih.gov
Research Findings on Azetidin-2-one Derivatives
| Study Focus | Target/Organism | Computational Method(s) | Key Findings |
| Antidepressant Agents | MAO-A Enzyme | Molecular Docking | Azetidinone derivatives showed good docking properties against the MAO-A enzyme, suggesting potential antidepressant activity. proquest.com |
| Anticancer Agents | Protein Kinase C θ | Molecular Docking, MTT Assay | Designed azetidin-2-one derivatives containing a coumarin (B35378) ring showed good docking scores and cytotoxic activity against HeLa cell lines. proquest.com |
| Antiproliferative Activity | Epidermal Growth Factor Receptor (EGFR) | Molecular Docking, ADME Study | Novel azetidin-2-one derivatives exhibited satisfactory binding to the EGFR active site, with some compounds showing better scores than the reference ligand. researchgate.net |
| Antitubercular Activity | Enoyl-acyl carrier protein (enoyl-ACP) reductase | Molecular Docking | Synthesized azetidin-2-one derivatives showed potential antitubercular activity through hydrogen bonding interactions with the target enzyme. rjptonline.orgrjptonline.org |
| Antibacterial Activity | Staphylococcus aureus, Escherichia coli | Broth micro-dilution method | Newly synthesized N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides were evaluated for their antibacterial activity. nih.gov |
Strategic Applications of 4 2 Oxocyclobutyl Azetidin 2 One in Advanced Organic Synthesis and Chemical Biology Research
Building Block for Complex Heterocyclic and Polyfunctional Compounds
The structural rigidity and reactive sites of 4-(2-Oxocyclobutyl)azetidin-2-one make it an invaluable starting material for the synthesis of a wide array of complex molecules. The β-lactam ring, a well-known pharmacophore, coupled with the cyclobutanone (B123998) moiety, offers multiple avenues for chemical modification and elaboration.
Synthesis of β-Amino Acid Derivatives and Peptidomimetics
The azetidin-2-one (B1220530) core of this compound serves as a direct precursor to β-amino acids, which are crucial components of numerous biologically active molecules and peptidomimetics. nih.gov The ring-opening of the β-lactam can be achieved under various conditions to afford the corresponding β-amino acid derivatives with control over stereochemistry. These derivatives are instrumental in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. nih.govresearchgate.net The ability to introduce diverse substituents onto the β-lactam ring prior to or after ring-opening allows for the creation of a library of β-amino acid building blocks with tailored properties for specific applications in drug discovery and materials science. nih.govnih.gov
The synthesis of peptidomimetics containing scaffolds like oxazolidin-2-one highlights the broader strategy of using heterocyclic structures to mimic peptide conformations. researchgate.net These scaffolds can present side chains in a manner that resembles amino acids in secondary structures, offering a "minimalist mimic" approach. researchgate.net
Construction of Fused and Spirocyclic Systems
The dual-ring system of this compound provides a unique template for the construction of more complex fused and spirocyclic systems. The reactivity of the ketone in the cyclobutane (B1203170) ring and the amide bond in the azetidinone ring can be exploited to build additional rings onto the existing framework. For instance, reactions targeting the carbonyl group can lead to the formation of fused heterocyclic systems, while transformations involving both rings can give rise to novel spirocyclic architectures. nih.gov
Spiro-heterocycles, in particular, have gained significant attention in medicinal chemistry due to their conformational rigidity, which can lead to improved binding affinity with biological targets. nih.gov The synthesis of spiro-azetidin-2-one derivatives is a well-established field, with the Staudinger reaction being a common method for their preparation. nih.govmdpi.com The inherent three-dimensionality of spirocyclic scaffolds makes them attractive for the design of new therapeutic agents. mdpi.com The development of methods for creating oxa-spirocycles has further expanded the accessible chemical space, offering molecules with improved physicochemical properties such as increased water solubility. nih.gov
Molecular Scaffolds for Exploring Protein-Ligand Interactions (Excluding Clinical Drug Development)
The defined three-dimensional structure of this compound makes it an excellent scaffold for designing molecules that can probe and modulate the interactions between proteins and their ligands. This application is crucial for understanding fundamental biological processes at the molecular level.
Design of Probes for Enzyme Mechanism Elucidation
The β-lactam ring is a well-known inhibitor of certain classes of enzymes, most notably serine proteases and penicillin-binding proteins. By functionalizing the this compound scaffold with specific recognition elements, it is possible to create highly selective chemical probes to study the mechanism of action of these enzymes. These probes can be designed to form a covalent bond with the active site of the enzyme, allowing for its identification and characterization.
For example, the design of diazide-containing probes based on isoxazole (B147169) and pyrazole (B372694) scaffolds for histone deacetylases (HDACs) illustrates a sophisticated approach to creating tools for studying enzyme-ligand binding. nih.gov These probes can be used in techniques like Binding Ensemble Profiling with Photoaffinity Labeling (BEProFL) to map the binding modes of inhibitors. nih.gov Similarly, the development of redox-activatable probes for enzymes like cyclooxygenase-2 (COX-2) allows for in vivo imaging and a deeper understanding of their role in pathological conditions. nih.gov The synthesis of biotinylated chemical probes is another strategy to detect the molecular targets of inhibitors. researchgate.net
Exploration of Novel Receptor Binding Motifs
The unique shape and functionality of this compound can be utilized to explore novel binding motifs for various receptors. By systematically modifying the substituents on both the azetidinone and cyclobutane rings, researchers can generate a library of compounds to screen against different receptor targets. This approach can lead to the discovery of new pharmacophores and a better understanding of the structural requirements for receptor binding and activation.
The design of novel endothelin receptor antagonists based on a tetrahydro-benzo[e] researchgate.netuobabylon.edu.iqdiazepin-2-one scaffold, inspired by existing antagonists, demonstrates how new receptor binding motifs can be explored. nih.gov This research led to the identification of potent dual ET(A)/ET(B) receptor antagonists. nih.gov
Development of Hybrid Molecules for Synergistic Effects in Chemical Systems
The concept of molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to achieve synergistic or additive effects. nih.govnih.gov this compound serves as an excellent platform for this strategy, allowing for the integration of its β-lactam core with other biologically active moieties.
Advanced Spectroscopic and Analytical Characterization of 4 2 Oxocyclobutyl Azetidin 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 4-(2-Oxocyclobutyl)azetidin-2-one, offering detailed insights into its proton and carbon framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. The protons on the azetidin-2-one (B1220530) and cyclobutanone (B123998) rings exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the β-lactam ring are influenced by the ring strain and the neighboring carbonyl group. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. The carbonyl carbons of the azetidin-2-one and cyclobutanone moieties typically appear at the downfield end of the spectrum, generally in the range of 160-220 ppm. wisc.edudocbrown.info The specific chemical shifts of the carbons in the four-membered rings are indicative of their strained nature.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity between protons and carbons. researchgate.net COSY spectra reveal proton-proton coupling networks, helping to trace the spin systems within the cyclobutane (B1203170) and azetidinone rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon skeleton. These techniques are crucial for unequivocally determining the complex structure of such bicyclic systems. researchgate.net
Detailed analysis of the chemical shifts (δ) and coupling constants (J) from these NMR experiments allows for the complete assignment of the molecule's constitution and relative stereochemistry.
Table 1: Representative NMR Data for Azetidin-2-one and Cyclobutane Moieties
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | ||
| β-Lactam CH | 3.0 - 4.5 | Chemical shift and multiplicity depend on substitution and stereochemistry. |
| β-Lactam NH | 5.0 - 8.0 | Often a broad singlet, position can be solvent-dependent. |
| Cyclobutane CH₂ | 1.5 - 3.5 | Complex multiplets due to diastereotopicity and coupling. |
| Cyclobutane CH | 2.5 - 4.0 | |
| ¹³C | ||
| β-Lactam C=O | 160 - 175 | Characteristic downfield shift for an amide carbonyl. mdpi.com |
| Cyclobutanone C=O | 200 - 215 | Typical chemical shift for a cyclic ketone. wisc.edu |
| β-Lactam CH | 40 - 60 | |
| β-Lactam CH₂ | 35 - 55 | |
| Cyclobutane CH/CH₂ | 20 - 50 |
Note: These are general ranges and the exact values for this compound will be specific to its unique structure.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-resolution mass spectrometry is a powerful tool for determining the elemental composition and elucidating the fragmentation pathways of this compound. nih.gov
Molecular Ion and Elemental Composition: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's elemental formula with a high degree of confidence. nih.gov This is a critical step in confirming the identity of the synthesized molecule.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.org The strained β-lactam and cyclobutanone rings are prone to characteristic cleavage patterns under ionization. Common fragmentation pathways for β-lactams include the cleavage of the four-membered ring. researchgate.net For this compound, expected fragmentation could involve:
α-cleavage: Breakage of the bond adjacent to the carbonyl groups. miamioh.edu
Retro [2+2] cycloaddition: Cleavage of the cyclobutane or azetidinone ring into smaller unsaturated fragments.
Loss of small neutral molecules: Such as CO, C₂H₄, or ketene (B1206846) (CH₂=C=O). nist.gov
By analyzing the masses of the fragment ions, the connectivity of the different parts of the molecule can be pieced together, corroborating the structure determined by NMR.
Table 2: Potential Fragmentation Ions for this compound
| m/z Value | Possible Fragment Structure/Identity | Fragmentation Pathway |
| [M]+• | C₇H₉NO₂ | Molecular Ion |
| [M - CO]+• | C₆H₉NO | Loss of carbon monoxide from the cyclobutanone |
| [M - C₂H₂O]+• | C₅H₇NO | Loss of ketene from the azetidinone ring |
| [C₄H₅O]+ | Fragment corresponding to the oxocyclobutyl moiety | |
| [C₃H₄NO]+ | Fragment corresponding to the azetidinone ring |
Note: This table represents hypothetical fragmentation patterns. The actual observed fragments would need to be confirmed by experimental data.
Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration
Solid-State Conformation: The crystal structure reveals the preferred conformation of the molecule in the solid state, including the puckering of the cyclobutane ring and the planarity of the β-lactam ring. biomolther.org It also provides insights into intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing.
Absolute Configuration: For chiral molecules, single-crystal X-ray diffraction using anomalous dispersion is the gold standard for determining the absolute configuration of stereocenters. This is crucial for understanding the biological activity of enantiomerically pure compounds.
The successful growth of single crystals of sufficient quality is a prerequisite for this analysis. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. americanpharmaceuticalreview.comnih.gov
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the various functional groups. The most prominent features would be:
C=O stretching (β-lactam): A strong absorption band typically appears at a relatively high wavenumber (around 1730-1760 cm⁻¹) due to the ring strain. mdpi.com
C=O stretching (cyclobutanone): Another strong absorption band, usually found at a slightly higher wavenumber than a typical acyclic ketone (around 1780 cm⁻¹) due to ring strain.
N-H stretching (β-lactam): A band in the region of 3200-3400 cm⁻¹. oup.com
C-N stretching: A band in the fingerprint region. oup.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C bonds, if any were present from side chains, would give a strong Raman signal. The carbonyl stretching vibrations are also observable in the Raman spectrum. This technique can be used for both qualitative and quantitative analysis of solid drug formulations. nih.gov
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
| N-H Stretch | 3200 - 3400 | IR |
| C=O Stretch (β-Lactam) | 1730 - 1760 | IR, Raman |
| C=O Stretch (Cyclobutanone) | ~1780 | IR, Raman |
| C-N Stretch | 1100 - 1350 | IR |
Note: The exact peak positions can be influenced by the molecular environment and physical state of the sample.
Chromatographic and Purity Assessment Methodologies
Chromatographic techniques are essential for the purification and purity assessment of this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary purity checks. bepls.com The retention factor (Rf) value is characteristic of the compound in a given solvent system.
Column Chromatography: Column chromatography, often using silica (B1680970) gel, is a standard technique for the purification of the synthesized compound from starting materials, by-products, and other impurities. clockss.org The choice of eluent is critical for achieving good separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for assessing the purity of the final compound. mdpi.com By using a suitable column and mobile phase, it is possible to separate the target compound from even closely related impurities. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate purity determination. A diode-array detector can provide UV-Vis spectra of the eluted peaks, further aiding in peak identification.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can also be used for purity analysis. However, the relatively high polarity and potential for thermal degradation of β-lactams might make HPLC a more suitable technique.
The combination of these chromatographic methods ensures that the synthesized this compound is of high purity, which is crucial for its subsequent use in research and development.
Emerging Frontiers and Future Perspectives in 4 2 Oxocyclobutyl Azetidin 2 One Research
Innovation in Sustainable and Scalable Synthesis
The development of environmentally benign and economically viable synthetic routes is a cornerstone of modern chemical research. For a molecule like 4-(2-Oxocyclobutyl)azetidin-2-one, this involves innovating beyond classical methods to enhance efficiency and reduce waste.
Future research will likely focus on adapting and refining established β-lactam synthesis methods for this specific target. The Staudinger [2+2] ketene-imine cycloaddition is a primary method for constructing the azetidin-2-one (B1220530) ring and has been used to create a wide variety of analogs. acs.orgnih.govnih.gov Innovations in this area could involve the use of greener solvents, catalytic variants to improve stereoselectivity, and flow chemistry setups for continuous, scalable production.
Microwave-assisted synthesis offers a significant advantage by reducing reaction times and often improving yields, aligning with the principles of green chemistry. nih.gov The application of microwave irradiation to the cyclization step in β-lactam synthesis has been shown to be effective and could be optimized for the production of this compound. nih.govneliti.com Furthermore, solid-phase synthesis, where one of the reactants is attached to a polymer support, allows for the easy purification of intermediates and the potential for automated, combinatorial synthesis of derivatives. nih.gov
Table 1: Potential Synthetic Strategies for this compound
| Method | Description | Potential Advantages for Sustainability/Scalability |
|---|---|---|
| Staudinger Cycloaddition | A [2+2] cycloaddition between a ketene (B1206846) and an imine to form the β-lactam ring. nih.gov | Well-established, versatile, and amenable to catalytic and stereoselective variations. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. nih.gov | Rapid reaction times, potential for improved yields, reduced energy consumption compared to conventional heating. nih.govneliti.com |
| Solid-Phase Synthesis | Reactants are bound to a solid support, facilitating purification by simple filtration. nih.gov | Simplifies purification, reduces solvent usage, and is suitable for creating libraries of compounds. |
| Biocatalysis | The use of enzymes to catalyze specific steps in the synthesis. | High selectivity, mild reaction conditions (aqueous media, room temperature), and environmentally friendly. |
Unveiling Novel Reactivity and Transformation Pathways
The reactivity of this compound is dominated by the inherent strain of the four-membered β-lactam ring. This strain reduces the amide resonance, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, which leads to ring-opening. nih.govnih.gov This predictable reactivity is the basis for the mechanism of action of penicillin and other β-lactam antibiotics, which acylate essential bacterial enzymes. nih.gov
The substituent at the C4 position can significantly influence the molecule's reactivity. In the case of this compound, the cyclobutyl ring and its ketone functionality offer unique handles for chemical transformations. Research has shown that the nature of the C4 substituent can dictate the outcome of reactions with nucleophiles, leading to different products. researchgate.net For instance, reactions at the cyclobutyl ketone (e.g., reduction, Grignard addition, or Wittig reaction) could proceed while keeping the β-lactam ring intact under carefully controlled conditions, allowing for the synthesis of a diverse array of derivatives.
Conversely, the β-lactam ring itself can be a target for various transformations. Beyond simple hydrolysis, the ring can undergo radical reactions, rearrangements, and serve as a precursor to other nitrogen-containing heterocycles. The interplay between the reactivity of the β-lactam and the oxocyclobutyl group is a rich area for investigation, potentially leading to unprecedented chemical transformations and the discovery of novel molecular skeletons. researchgate.netrsc.org
Table 2: Potential Reaction Pathways
| Reaction Site | Type of Transformation | Potential Outcome |
|---|---|---|
| β-Lactam Carbonyl | Nucleophilic Acyl Substitution | Ring-opening to form β-amino acid derivatives. nih.gov |
| Cyclobutyl Ketone | Nucleophilic Addition | Formation of tertiary alcohols or new carbon-carbon bonds. |
| Cyclobutyl Ketone | Reduction | Conversion to a secondary alcohol, introducing a new stereocenter. |
| β-Lactam Ring | Ring-Opening Polymerization | Formation of poly-β-lactams (Nylon-3 polymers). researchgate.net |
| C3 Position | Enolate Chemistry | Functionalization adjacent to the lactam carbonyl. |
Advanced Computational Modeling for Predictive Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design and discovery process. For this compound, methods like Density Functional Theory (DFT) and molecular docking are invaluable.
Molecular docking simulations are essential for predicting how a molecule might interact with a biological target. nih.govnih.gov Given the history of β-lactams, potential targets include bacterial penicillin-binding proteins (PBPs) or mammalian enzymes like tubulin, a target for some anticancer agents. nih.govnih.govchemisgroup.us By modeling the binding of this compound and its potential derivatives into the active site of a protein, researchers can predict binding affinity and identify key interactions. This in silico screening helps prioritize which compounds to synthesize and test, saving significant time and resources. nih.gov
Table 3: Applications of Computational Modeling
| Modeling Technique | Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of reaction pathways, transition state energies, and kinetic barriers. acs.org |
| Molecular Docking | Target Interaction | Prediction of binding modes and affinities with biological macromolecules like enzymes. nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive Biology | Correlation of structural features with biological activity to design more potent compounds. chemisgroup.us |
| Molecular Dynamics (MD) Simulations | System Stability | Analysis of the dynamic behavior and stability of the molecule-protein complex over time. nih.gov |
High-Throughput Synthesis and Screening for Academic Libraries
The creation of chemical libraries containing numerous structural analogs of a parent compound is a key strategy in drug discovery and chemical biology. High-throughput synthesis (HTS) and screening allow for the rapid generation and evaluation of these libraries. nih.govmanuscriptpoint.com
For this compound, a combinatorial library could be generated by varying the substituents on the lactam nitrogen and by chemically modifying the cyclobutyl ketone. Using automated, parallel synthesis techniques, hundreds or thousands of unique derivatives can be produced efficiently. nih.govrsc.org
Once synthesized, these libraries can be subjected to high-throughput screening (HTS), where they are tested for a specific biological activity. nih.gov For instance, a library of this compound derivatives could be screened for antibacterial activity against a panel of drug-resistant bacteria or for antiproliferative effects against cancer cell lines. nih.govnih.gov Modern screening methods are often miniaturized and automated, allowing for the rapid testing of thousands of compounds at multiple concentrations. upenn.edu The "hits" identified from these screens—compounds that show the desired activity—can then be selected for more detailed study and optimization. nih.gov
Table 4: Workflow for High-Throughput Library Development
| Step | Description | Objective |
|---|---|---|
| 1. Scaffold Selection | The core structure, this compound, is chosen. | Provide a common chemical framework for the library. |
| 2. Combinatorial Synthesis | Diverse chemical building blocks are systematically added to the scaffold. rsc.org | Generate a large and structurally diverse collection of related compounds. |
| 3. High-Throughput Screening (HTS) | The entire library is tested in a rapid, automated biological assay (e.g., cell viability, enzyme inhibition). nih.govapexbt.com | Identify "hit" compounds that exhibit the desired biological effect. |
| 4. Hit Confirmation & Validation | Active compounds are re-synthesized and re-tested to confirm their activity. | Eliminate false positives and verify the structure-activity relationship. |
| 5. Lead Optimization | The most promising hits are further modified to improve potency, selectivity, and drug-like properties. | Develop a lead compound for potential preclinical development. |
Integration with Materials Science and Supramolecular Chemistry
The unique structural features of this compound also make it an intriguing building block for materials science and supramolecular chemistry. The strained β-lactam ring is capable of undergoing ring-opening polymerization to create polymers known as poly-β-lactams, or nylon-3. researchgate.net These polymers are structural isomers of polypeptides (nylon-2) and can be designed to have specific properties, including antimicrobial activity, by choosing appropriate side chains. researchgate.net The this compound monomer could lead to novel nylon-3 polymers with unique thermal or mechanical properties conferred by the cyclobutane (B1203170) ring.
In supramolecular chemistry, which focuses on non-covalent interactions between molecules, the compound offers multiple points for hydrogen bonding (the N-H group and the two carbonyl oxygens). These features could be exploited to design self-assembling systems, such as gels, liquid crystals, or well-ordered two-dimensional networks on surfaces. osaka-u.ac.jp The ability to form predictable, ordered structures through non-covalent interactions is fundamental to creating "smart" materials and advanced sensor technologies. mdpi.com The integration of the β-lactam scaffold into such systems is an underexplored but promising research direction.
Q & A
Q. What experimental controls are essential when evaluating antimicrobial activity in azetidin-2-one derivatives?
- Methodology :
- Positive controls : Compare with standard antibiotics (e.g., ciprofloxacin for Gram-negative bacteria).
- Cytotoxicity assays : Use mammalian cell lines (e.g., HEK293) to rule out non-selective toxicity.
- Replicate testing : Perform triplicate MIC determinations to account for biological variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
